molecular formula C7H8ClN5 B2820895 6-chloro-9-ethyl-9H-Purin-2-amine CAS No. 130584-29-1

6-chloro-9-ethyl-9H-Purin-2-amine

Cat. No.: B2820895
CAS No.: 130584-29-1
M. Wt: 197.63
InChI Key: JPZZEUPWYWLDAK-UHFFFAOYSA-N
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Description

6-chloro-9-ethyl-9H-purin-2-amine is a chemical compound with the CAS Number: 130584-29-1 . It has a molecular weight of 197.63 and its IUPAC name is 6-chloro-9-ethyl-9H-purin-2-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN5/c1-2-13-3-10-4-5 (8)11-7 (9)12-6 (4)13/h3H,2H2,1H3, (H2,9,11,12) .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis of N-methoxy-9-methyl-9H-purin-6-amines, related to 6-chloro-9-ethyl-9H-Purin-2-amine, involves N-methylation of known 6-chloropurines, followed by chlorine displacement. This study observed significant variations in amino/imino tautomer ratios, identified by NMR methods. It also explored the reactivity of these compounds under alkylation conditions (Roggen & Gundersen, 2008).
  • Tautomerism and Biological Activity :

    • Another study focused on the synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from 6-chloro-9-methyl-9H-purines, exploring their tautomerism and biological activities. Computational chemistry was used to predict tautomeric ratios, showing a correlation between the field/inductive withdrawing ability of the 2-substituent and the amino/imino tautomer ratio. The biological screening indicated potential antimycobacterial, antiprotozoal, and anti-cancer activities (Roggen et al., 2011).
  • Manufacturing Process Development :

    • The large-scale preparation of a compound structurally related to this compound was developed, demonstrating the feasibility of pharmaceutical manufacturing processes for such compounds. This involved benzylation of 6-chloro-9H-purin-2-amine and conversion to a methanesulfonic acid salt (Shi et al., 2015).
  • Potential in Plant Growth Regulation :

    • A study synthesized various purine derivatives, including those related to this compound, to explore their potential as plant growth regulators. The study found that certain derivatives exhibited regulatory effects on wheat plant growth (El-Bayouki, Basyouni, & Tohamy, 2013).
  • Inhibition of Acetylcholinesterase :

    • Research on derivatives of 6-chloro-9H-purin-6-amine indicated moderate activities against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders (Kang et al., 2013).

Properties

IUPAC Name

6-chloro-9-ethylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZZEUPWYWLDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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